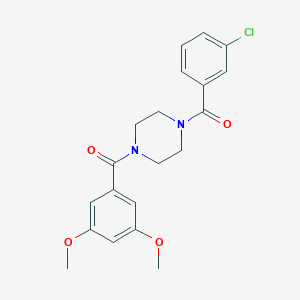
1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a 3,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 3-chlorobenzoyl group through an acylation reaction. The final step involves the attachment of the 3,5-dimethoxyphenyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
科学的研究の応用
Chemistry
In chemistry, 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.
作用機序
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine include other piperazine derivatives with different substituents on the aromatic rings. Examples include:
- [4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Fluoro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Methyl-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzoyl group and the 3,5-dimethoxyphenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C20H21ClN2O4 |
|---|---|
分子量 |
388.8 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-8-6-22(7-9-23)19(24)14-4-3-5-16(21)10-14/h3-5,10-13H,6-9H2,1-2H3 |
InChIキー |
GQENGUZWNAAEAP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















